(2-Ethylhexyl)(furan-2-ylmethyl)amine
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Overview
Description
(2-Ethylhexyl)(furan-2-ylmethyl)amine is an organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amine group attached to a 2-ethylhexyl chain. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(furan-2-ylmethyl)amine typically involves the reaction of furan-2-carboxaldehyde with 2-ethylhexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity . The crude product is typically purified by crystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(furan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethanol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amide or imine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or aldehydes are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Amide or imine derivatives.
Scientific Research Applications
(2-Ethylhexyl)(furan-2-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)(furan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure allows it to participate in multiple biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A simpler analog with a similar furan ring and amine group.
2-Ethylhexylamine: Lacks the furan ring but has a similar 2-ethylhexyl chain.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the amine group.
Uniqueness
(2-Ethylhexyl)(furan-2-ylmethyl)amine is unique due to the combination of the furan ring and the 2-ethylhexyl chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H23NO |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-ethyl-N-(furan-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C13H23NO/c1-3-5-7-12(4-2)10-14-11-13-8-6-9-15-13/h6,8-9,12,14H,3-5,7,10-11H2,1-2H3 |
InChI Key |
NTWWFXFNHUFKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC1=CC=CO1 |
Origin of Product |
United States |
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